1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-
Overview
Description
1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a ketone group. The presence of the diphenylmethyl group adds to its complexity and potential reactivity.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- typically involves multiple steps. One common method includes the nucleophilic attack and intramolecular cyclization of suitable precursors. For instance, starting materials such as cyclopentanes and piperidine derivatives can be used . Industrial production methods often involve the resolution of racemic mixtures to obtain the desired enantiomer. This can be achieved through the use of specific resolving agents like camphorsulfonic acid in solvents such as acetonitrile .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of biological systems and processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
3-Quinuclidinone: This compound shares a similar bicyclic structure but lacks the diphenylmethyl group.
3-Oxoquinuclidine: Another related compound with a similar core structure.
Quinuclidone: This compound also shares structural similarities but differs in its functional groups The uniqueness of 1-Azabicyclo[22
Properties
IUPAC Name |
(2S)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20-17-11-13-21(14-12-17)19(20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t19-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSXXBSNZJLXMQ-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C(=O)[C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467652 | |
Record name | AG-G-62101 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683206-53-3 | |
Record name | AG-G-62101 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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